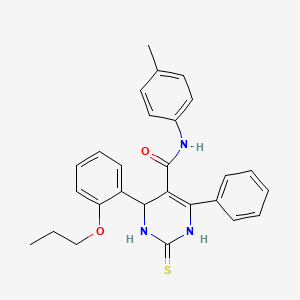![molecular formula C24H26N2O4 B12493830 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493830.png)
5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with an ethoxy group and a morpholine ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the ethoxy group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biological pathways. This interaction is often mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid
- 5-{[(2-Methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid
- 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-3-(morpholin-4-yl)benzoic acid
Uniqueness
What sets 5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the ethoxy group and the morpholine ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[(2-ethoxynaphthalen-1-yl)methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C24H26N2O4/c1-2-30-23-10-7-17-5-3-4-6-19(17)21(23)16-25-18-8-9-22(20(15-18)24(27)28)26-11-13-29-14-12-26/h3-10,15,25H,2,11-14,16H2,1H3,(H,27,28) |
InChI Key |
KMPCCLMOCSFPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol](/img/structure/B12493755.png)
![N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B12493762.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12493774.png)


![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12493787.png)
![5-(2,5-dimethylphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493795.png)
![2,4-diamino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493800.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12493808.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12493815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12493821.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12493828.png)

